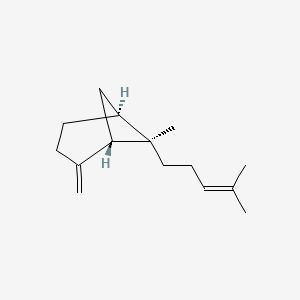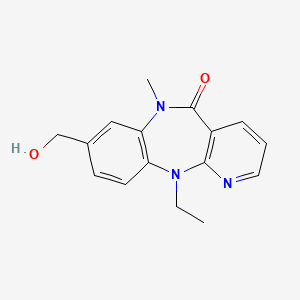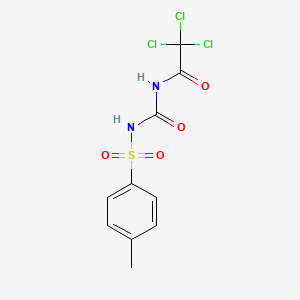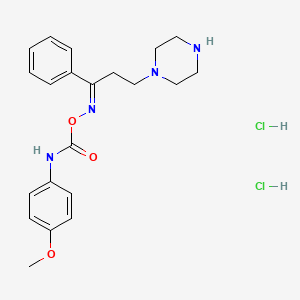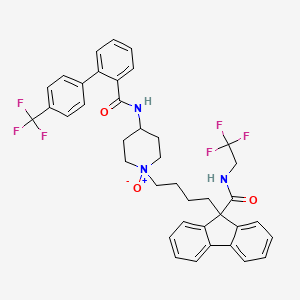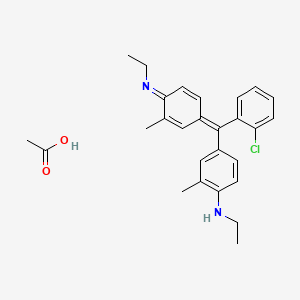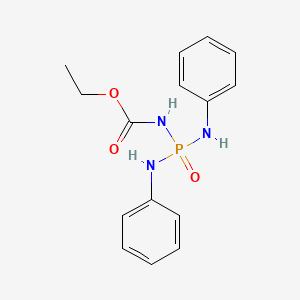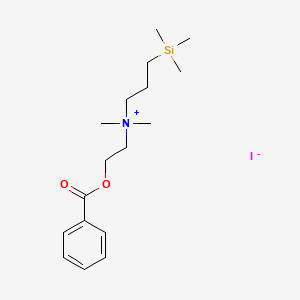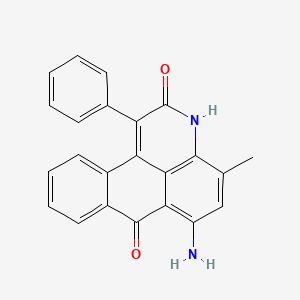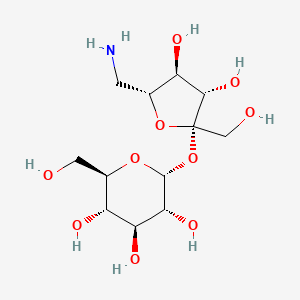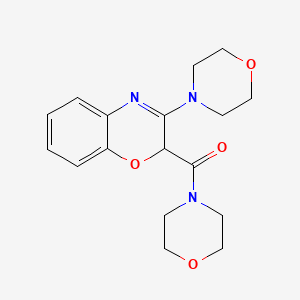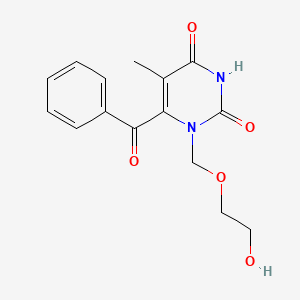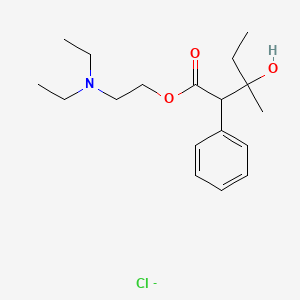
2-(diethylamino)ethyl 3-hydroxy-3-methyl-2-phenylpentanoate;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(diethylamino)ethyl 3-hydroxy-3-methyl-2-phenylpentanoate;chloride is a chemical compound with a complex structure that includes both an ester and an amine functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl 3-hydroxy-3-methyl-2-phenylpentanoate;chloride typically involves the esterification of 3-hydroxy-3-methyl-2-phenylpentanoic acid with 2-(diethylamino)ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(diethylamino)ethyl 3-hydroxy-3-methyl-2-phenylpentanoate;chloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chloride ion can be substituted with other nucleophiles like hydroxide or cyanide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: 3-keto-3-methyl-2-phenylpentanoate.
Reduction: 3-hydroxy-3-methyl-2-phenylpentanol.
Substitution: 2-(diethylamino)ethyl 3-hydroxy-3-methyl-2-phenylpentanoate.
Wissenschaftliche Forschungsanwendungen
2-(diethylamino)ethyl 3-hydroxy-3-methyl-2-phenylpentanoate;chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-(diethylamino)ethyl 3-hydroxy-3-methyl-2-phenylpentanoate;chloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(diethylamino)ethyl methacrylate: Similar in structure but lacks the phenyl and hydroxyl groups.
3-hydroxy-3-methyl-2-phenylpentanoic acid: The parent acid of the ester.
2-(diethylamino)ethyl acetate: Similar ester but with a simpler acyl group.
Uniqueness
2-(diethylamino)ethyl 3-hydroxy-3-methyl-2-phenylpentanoate;chloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for multiple types of chemical modifications, making it a versatile compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
94261-79-7 |
|---|---|
Molekularformel |
C18H29ClNO3- |
Molekulargewicht |
342.9 g/mol |
IUPAC-Name |
2-(diethylamino)ethyl 3-hydroxy-3-methyl-2-phenylpentanoate;chloride |
InChI |
InChI=1S/C18H29NO3.ClH/c1-5-18(4,21)16(15-11-9-8-10-12-15)17(20)22-14-13-19(6-2)7-3;/h8-12,16,21H,5-7,13-14H2,1-4H3;1H/p-1 |
InChI-Schlüssel |
WFCPIUJBLRVUKS-UHFFFAOYSA-M |
Kanonische SMILES |
CCC(C)(C(C1=CC=CC=C1)C(=O)OCCN(CC)CC)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


